molecular formula C11H16ClF2N5 B12232987 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12232987
M. Wt: 291.73 g/mol
InChI Key: RQBMLBKWFWRJDP-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based methanamine derivative featuring a difluoromethyl group at the 1-position of the pyrazole ring and a 1,3-dimethylpyrazole-substituted methylamine moiety. The difluoromethyl group enhances metabolic stability and lipophilicity, while the dimethylpyrazole moiety may influence steric and electronic interactions in target binding .

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(2,5-dimethylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-8-5-10(17(2)15-8)7-14-6-9-3-4-18(16-9)11(12)13;/h3-5,11,14H,6-7H2,1-2H3;1H

InChI Key

RQBMLBKWFWRJDP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=NN(C=C2)C(F)F)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols .

Scientific Research Applications

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrazole Derivatives

The compound shares structural similarities with several pyrazole-based molecules in the evidence. Key analogs and their distinctions are summarized below:

Compound Substituents Molecular Weight Key Features Reference
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine (Target Compound) - 1-(Difluoromethyl)pyrazole
- N-(1,3-Dimethylpyrazol-5-ylmethyl)methanamine
~303.74 g/mol† Enhanced lipophilicity; potential for dual pyrazole interactions
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-(4-methoxybenzyl)methanamine - 1-(Difluoromethyl)pyrazole
- N-(4-Methoxybenzyl)methanamine
303.74 g/mol Methoxybenzyl group may improve solubility but reduce metabolic stability
1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]}methyl)-1H-pyrazole-4-carboxamide - Fluorophenyl and methoxyphenyl substituents
- Carboxamide linkage
~407.37 g/mol Carboxamide functionality suggests kinase inhibition potential
1-(2-(Dimethylamino)ethyl)-3-methyl-1H-pyrazol-5(4H)-one (RA1) - Dimethylaminoethyl chain
- 3-Methylpyrazolone
~183.23 g/mol Pyrazolone core with basic side chain; antimicrobial activity reported
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine - 3-Methoxyphenylpyrazole
- N-Methylmethanamine
217.27 g/mol Methoxy group enhances π-π stacking; oral toxicity (Category 4) noted

†Calculated based on the formula C₁₃H₁₆ClF₂N₃O in ; exact data for the target compound requires validation.

Structure-Activity Relationship (SAR) Insights

  • Difluoromethyl vs.
  • Pyrazole Substitution : The 1,3-dimethylpyrazole group may reduce rotational freedom compared to 4-methoxybenzyl (), favoring selective binding to hydrophobic pockets.
  • Methanamine Linkage : The methylamine spacer enables conformational flexibility, contrasting with rigid carboxamide derivatives (e.g., ), which may limit target promiscuity.

Pharmacological and Functional Comparisons

While direct data for the target compound are absent, insights from analogs suggest:

  • Antimicrobial Activity : Pyrazolone derivatives like RA1 () exhibit moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL).
  • Kinase Inhibition: Carboxamide-pyrazole hybrids () show IC₅₀ values in the nanomolar range for tyrosine kinases, linked to antitumor effects.
  • Toxicity Profile : N-Methylmethanamine analogs () are classified as Category 4 oral toxins (LD₅₀ > 300 mg/kg), indicating moderate safety concerns.

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s LogP is predicted to be ~2.5 (difluoromethyl and dimethylpyrazole groups), higher than RA1 (LogP ~1.2) but lower than 4-methoxybenzyl analogs (LogP ~3.0) .
  • Solubility : Polar methanamine groups may improve aqueous solubility compared to carboxamide derivatives (e.g., ).

Biological Activity

1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine is a complex organic compound belonging to the pyrazole class, known for its diverse biological activities. This compound features a difluoromethyl group and a methyl-substituted pyrazole moiety, which contribute to its unique chemical properties and potential therapeutic applications.

  • Molecular Formula : C11H15F2N5
  • Molecular Weight : 255.27 g/mol
  • IUPAC Name : 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine
  • Canonical SMILES : CCN1C=CC(=N1)CNC2=CN(N=C2C)C(F)F

Biological Activity

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The presence of the difluoromethyl group enhances the compound's ability to form hydrogen bonds, potentially increasing its binding affinity to target molecules. Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
  • Antifungal and Antibacterial Properties : Several studies have demonstrated the efficacy of pyrazole compounds against various fungal and bacterial strains.

The specific mechanisms through which 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine exerts its effects involve:

  • Enzyme Inhibition : The compound has shown potential in inhibiting soluble adenylyl cyclase (sAC), an enzyme involved in intracellular signaling pathways. Inhibition of sAC can lead to various therapeutic outcomes, particularly in metabolic and cardiovascular diseases .
  • Targeting Receptors : The interaction with specific receptors enhances the compound's bioavailability and stability, allowing for more effective therapeutic applications.

Table 1: IC50 Values for Selected Pyrazole Derivatives

CompoundStructureBiochemical IC50 (nM)
1Structure 1159 ± 7
2Structure 270% inhibition at 500 μM
3Structure 31024 ± 235
4Structure 4829 ± 166
5Structure 5469 ± 87

This table summarizes the biochemical potency of related compounds, indicating that modifications to the pyrazole structure can significantly influence their inhibitory activity against specific targets.

Synthesis and Production

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with readily available pyrazole derivatives.
  • Difluoromethylation : A radical process is commonly employed to introduce the difluoromethyl group.
  • Final Assembly : The final product is obtained through various coupling reactions that link the pyrazole moieties.

Industrial Production Methods

Industrial methods may leverage economically advantageous processes that allow for large-scale production while maintaining high purity levels.

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